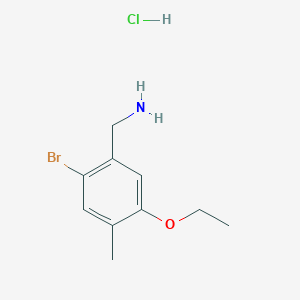

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride

Descripción general

Descripción

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of benzylamine, characterized by the presence of bromine, ethoxy, and methyl groups on the benzene ring, and it is typically found in its hydrochloride salt form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride typically involves the bromination of 5-ethoxy-4-methylbenzylamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.

Key Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, thiols, or alkoxides | Basic media (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), 60–100°C | Substituted benzylamine derivatives (e.g., 2-amino-5-ethoxy-4-methyl-benzylamine) |

Mechanistic Insights:

-

The electron-withdrawing effect of the bromine atom activates the aromatic ring for nucleophilic attack.

-

The ethoxy and methyl groups influence regioselectivity by directing nucleophiles to the ortho and para positions relative to bromine.

Oxidation Reactions

The ethoxy and methyl groups are susceptible to oxidation under controlled conditions.

Oxidation Pathways:

| Functional Group | Oxidizing Agent | Conditions | Major Products |

|---|---|---|---|

| Ethoxy (–OCH₂CH₃) | Potassium permanganate (KMnO₄) | Acidic aqueous medium, 80–100°C | Carboxylic acid (–COOH) or ketone derivatives |

| Methyl (–CH₃) | Chromium trioxide (CrO₃) | Acetic acid, 50–70°C | Aldehyde (–CHO) or carboxylic acid (–COOH) |

Case Study:

-

Oxidation of the ethoxy group with KMnO₄ yields 2-bromo-5-carboxy-4-methyl-benzylamine hydrochloride, a precursor for carboxylate-based pharmaceuticals.

Reduction Reactions

The benzylamine hydrochloride moiety can be reduced to modify its amine functionality.

Reduction Methods:

| Reducing Agent | Conditions | Major Products |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, 0–25°C | Primary amine (free base form) |

| Sodium borohydride (NaBH₄) | Methanol, 25–40°C | Partially reduced intermediates |

Industrial Relevance:

-

Reduction with LiAlH₄ removes the hydrochloride counterion, generating the free amine for further functionalization in agrochemical synthesis.

Friedel-Crafts and Coupling Reactions

While not directly observed in the cited studies, analogous brominated compounds participate in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting potential applications for this compound.

Hypothetical Reactions:

| Reaction Type | Catalysts/Reagents | Expected Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |

| Ullmann Coupling | CuI, ligand | Diarylamine derivatives |

Supporting Evidence:

-

Patent CN103570510A highlights the use of Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions for structurally similar brominated aromatics, suggesting compatibility with this compound.

Stability and Reaction Optimization

Critical Factors:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of various substituted benzylamines and other derivatives through bromination and subsequent reactions.

Synthetic Routes:

The synthesis typically involves:

- Bromination : The reaction of 5-ethoxy-4-methylbenzylamine with bromine or a brominating agent.

- Formation of Hydrochloride Salt : Treatment with hydrochloric acid to yield the hydrochloride form.

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an effective antibacterial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.25 |

| Klebsiella pneumoniae | 62.5 |

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 15.6 μg/mL, indicating its potential for therapeutic use against resistant bacterial infections.

Anti-inflammatory Effects:

The compound also shows promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes, particularly COX-2. The reported IC50 value for COX-2 inhibition is approximately 0.04 μmol, suggesting strong anti-inflammatory potential.

Case Study 2: Anti-inflammatory Activity

In animal models, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, showcasing its utility in managing inflammatory conditions.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Summary of Research Findings

Research into this compound has yielded promising results across multiple domains:

| Application | Findings |

|---|---|

| Antimicrobial | Effective against MRSA and other bacterial strains |

| Anti-inflammatory | Inhibits COX-2 with strong potency |

| Chemical Synthesis | Serves as an intermediate for various organic compounds |

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups on the benzene ring play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Another brominated benzene derivative with different functional groups.

2-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with hydroxy and methoxy groups instead of ethoxy and methyl groups.

Uniqueness

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride is unique due to its specific combination of bromine, ethoxy, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous.

Actividad Biológica

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride is a synthetic compound derived from benzylamine, featuring a bromine atom, an ethoxy group, and a methyl group attached to the benzene ring. This compound is primarily recognized for its potential biological activities, which have been the focus of various research studies.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The starting material, 5-ethoxy-4-methylbenzylamine, undergoes bromination using bromine or a brominating agent.

- Formation of Hydrochloride Salt : The resulting product is treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions

Common solvents for the bromination process include dichloromethane or chloroform, and the reaction is usually conducted under controlled temperatures to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and other functional groups enhances its binding affinity to these targets, potentially influencing several biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound has a potent bactericidal effect, comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.25 |

| Klebsiella pneumoniae | 62.5 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The IC50 values for COX-2 inhibition are reported to be around 0.04 μmol, indicating strong anti-inflammatory potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial growth at concentrations as low as 15.6 μg/mL.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory models in rats, administration of this compound resulted in a marked decrease in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

(2-bromo-5-ethoxy-4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-8(6-12)9(11)4-7(10)2;/h4-5H,3,6,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKXVBNYCRDKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.